molecular formula C11H17N3O3 B6630567 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

Katalognummer B6630567
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: LMMIMYVLOUNRFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels.

Wirkmechanismus

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors work by inhibiting the enzyme 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been shown to have several biochemical and physiological effects in diabetic patients. They improve insulin sensitivity, reduce inflammation, and improve endothelial function. In addition, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been shown to reduce oxidative stress and improve lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. However, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors also have some limitations. They can be expensive to produce, and their effects may vary depending on the species and strain of animals used in experiments.

Zukünftige Richtungen

There are several future directions for research on 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors. One area of research is the development of more potent and selective 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors with fewer side effects. Another area of research is the investigation of the long-term effects of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors on cardiovascular outcomes and mortality. In addition, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors are being studied for their potential use in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and obesity.
Conclusion:
In conclusion, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, leading to improved glycemic control and several biochemical and physiological effects. 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for research on 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors, including the development of more potent and selective inhibitors and investigation of their long-term effects on cardiovascular outcomes and other metabolic disorders.

Synthesemethoden

The synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors involves the reaction of 1,3-dimethyl-4-chloropyrazole with an appropriate amine, followed by the reaction with a carboxylic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce HbA1c levels, and decrease the risk of cardiovascular events in diabetic patients. In addition, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been investigated for their potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Eigenschaften

IUPAC Name

4-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(4-5-10(15)16)12-11(17)9-6-14(3)13-8(9)2/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIMYVLOUNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC(C)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.